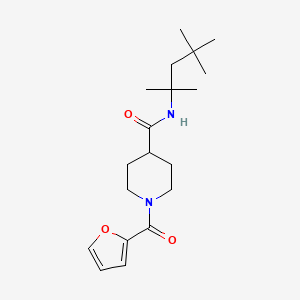![molecular formula C16H17N5O3 B11034595 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11034595.png)
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and a nitrile oxide.
Attachment of the Methoxy Group: The methoxy group is introduced via a methylation reaction, often using methyl iodide and a base like potassium carbonate.
Formation of the Triazole Ring:
Coupling Reactions: The final step involves coupling the oxazole and triazole intermediates with a propanamide linker, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole or triazole rings, potentially opening these rings and leading to simpler structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
Uniqueness
Compared to similar compounds, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide may exhibit unique biological activities due to the specific arrangement of its functional groups. This uniqueness can result in different binding affinities, selectivity, and potency in its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H17N5O3/c1-23-16-8-14(24-20-16)6-7-15(22)19-13-4-2-12(3-5-13)9-21-11-17-10-18-21/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,22) |
InChI Key |
VUPDADWPPCZRFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}propanamide](/img/structure/B11034522.png)

![2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate](/img/structure/B11034545.png)
![(1Z)-4,4,6-trimethyl-1-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034549.png)
![7-[(E)-2-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11034554.png)
![1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034562.png)

![ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B11034573.png)
![6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11034577.png)
![3-methyl-N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11034583.png)
![N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11034586.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11034588.png)
![1-cycloheptyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11034598.png)
![10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11034604.png)
